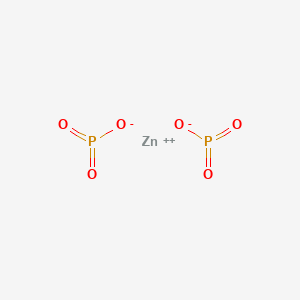
Zinc dimetaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc dimetaphosphate is a useful research compound. Its molecular formula is O6P2Zn and its molecular weight is 223.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications
Zinc metaphosphate has shown promise in biomedical applications, particularly in tissue engineering and drug delivery systems. Its biocompatibility and ability to support cell growth make it suitable for use in scaffolds for bone regeneration.
-
Case Study: Bone Regeneration
A study demonstrated that zinc metaphosphate scaffolds could enhance the proliferation and differentiation of osteoblasts, leading to improved bone healing outcomes. The incorporation of zinc ions was found to promote osteogenic activity, making it an effective material for bone repair applications . -
Drug Delivery Systems
Research indicates that zinc metaphosphate nanoparticles can be utilized as carriers for drug delivery. Their ability to encapsulate drugs while providing controlled release profiles has been explored, particularly for anti-cancer therapies .
Glass and Ceramic Industries
Zinc metaphosphate serves as a valuable additive in the glass and ceramics industries. Its role as a flux aids in lowering melting temperatures and improving the physical properties of glass products.
-
Fluxing Agent
Zinc metaphosphate is used in glass manufacturing to enhance fluidity during melting, which can lead to better quality glass with fewer defects. It is particularly beneficial in producing specialty glasses with specific optical properties . -
Ceramic Sintering Aid
In ceramics, zinc metaphosphate acts as a sintering aid, facilitating the densification process and improving mechanical strength. The addition of this compound has been shown to reduce porosity and enhance the durability of ceramic materials .
Fertilizer Applications
The interaction between zinc and phosphorus in soils is critical for plant health. Zinc metaphosphate can be integrated into fertilizers to improve zinc availability and mitigate deficiencies.
-
Soil Nutrient Interaction
Research highlights that applying zinc-containing fertilizers can alleviate zinc deficiency in crops, especially when phosphorus is also applied. This dual application helps prevent the formation of insoluble zinc-phosphate complexes that hinder nutrient uptake by plants . -
Field Studies
Experiments conducted on various crops have demonstrated that co-granulating phosphorus fertilizers with zinc metaphosphate results in enhanced growth and yield compared to phosphorus-only applications. This synergistic effect underscores the importance of zinc in nutrient management strategies .
Proton-Conducting Materials
Zinc metaphosphate has been investigated for its potential as a proton-conducting material in fuel cells.
- Hydrogel Electrolytes
A novel hydrogel electrolyte composed of hydrated zinc metaphosphate glass powders exhibited high proton conductivity, making it a candidate for use in fuel cell applications. This property is attributed to the material's structure, which facilitates proton mobility .
Data Summary Table
特性
CAS番号 |
13566-15-9 |
|---|---|
分子式 |
O6P2Zn |
分子量 |
223.3 g/mol |
InChI |
InChI=1S/2HO3P.Zn/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 |
InChIキー |
VUDJAFZYSMINQA-UHFFFAOYSA-L |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Zn+2] |
正規SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Zn+2] |
Key on ui other cas no. |
13566-15-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















